(S)-tert-Butyl (3-amino-2-hydroxypropyl)carbamate
Description
Significance of Enantiopure Vicinal Amino Alcohols in Organic Synthesis
Enantiopure vicinal amino alcohols, also known as 1,2-amino alcohols, are crucial structural motifs found in a wide array of natural products, pharmaceuticals, and other bioactive compounds. researchgate.netrsc.org Their prevalence in biologically active molecules, such as antibiotics, neurotransmitters, and antiviral drugs, underscores their importance. nih.gov These compounds are not only components of target molecules but also serve as indispensable tools in asymmetric synthesis, where they are employed as chiral ligands, catalysts, and chiral auxiliaries. rsc.orgnih.gov
The synthesis of chiral vicinal amino alcohols has long been a focal point in synthetic chemistry. rsc.org The demand for effective methodologies to access these compounds in high enantiopurity has driven the development of numerous synthetic strategies. researchgate.net These strategies include asymmetric hydrogenation, aminohydroxylation, and the ring-opening of epoxides and aziridines. rsc.org The development of these methods is critical as traditional syntheses often start from a limited chiral pool of amino acids. researchgate.net The ability to construct these stereochemically rich fragments with high precision is fundamental to the total synthesis of complex natural products and the discovery of new therapeutic agents. researchgate.net
Strategic Importance of (S)-tert-Butyl (3-amino-2-hydroxypropyl)carbamate as a Chiral Synthon
This compound is a strategically important chiral synthon that provides access to more complex molecules containing the vicinal amino alcohol moiety. Its value lies in its pre-defined (S)-stereochemistry and the differential protection of its two amino groups. One nitrogen atom is part of a primary amine, while the other is protected as a tert-butyl carbamate (B1207046) (Boc-carbamate). This configuration allows for chemoselective derivatization of the free primary amine and the secondary alcohol, while the Boc-protected amine remains unreactive until a deprotection step is desired.
This compound serves as a versatile building block for the synthesis of a variety of chiral nitrogen-containing molecules. researchgate.net The presence of the hydroxyl and amino groups in a 1,2-relationship allows for the formation of key structural motifs found in numerous pharmaceutical agents. The Boc protecting group is stable under a wide range of reaction conditions but can be readily removed under acidic conditions, providing flexibility in synthetic planning.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 853944-08-8 bldpharm.com |
| Molecular Formula | C₈H₁₈N₂O₃ biosynth.com |
| Molecular Weight | 190.24 g/mol biosynth.compharmaffiliates.com |
| Appearance | Not specified in search results |
| SMILES | CC(C)(C)OC(=O)NCC(CN)O biosynth.com |
Overview of Research Trajectories in this compound Chemistry
Research involving this compound and related chiral aminohydroxy carbamates is primarily directed toward their application in the synthesis of biologically active molecules and the development of novel synthetic methodologies.
One significant area of application is in the preparation of pharmaceutical intermediates. For instance, carbamate derivatives are utilized in the synthesis of drugs like lacosamide. google.com The structural framework provided by this compound is directly applicable to the construction of such therapeutic agents, where the vicinal amino alcohol core is a key pharmacophoric element.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-[(2S)-3-amino-2-hydroxypropyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O3/c1-8(2,3)13-7(12)10-5-6(11)4-9/h6,11H,4-5,9H2,1-3H3,(H,10,12)/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZNOKWJGNPKUSE-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CN)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@H](CN)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
853944-08-8 | |
| Record name | tert-butyl N-[(2S)-3-amino-2-hydroxypropyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for S Tert Butyl 3 Amino 2 Hydroxypropyl Carbamate
Chiral Pool Approaches to Enantiomerically Pure Precursors
Chiral pool synthesis leverages the readily available stereochemistry of natural products to construct complex chiral molecules. This approach is often advantageous due to the high enantiomeric purity of the starting materials, which can be directly translated to the final product.
Stereochemical Retention and Inversion Pathways from Chiral Precursors
In the chiral pool synthesis starting from L-serine, the stereochemical integrity of the C2 carbon is of paramount importance. The synthetic pathway outlined above is designed to proceed with retention of configuration at this stereocenter. The reduction of the carboxylic acid and the subsequent aldehyde does not involve breaking any bonds at the chiral center, thus preserving the original (S)-configuration of L-serine in the final product.
An alternative chiral pool starting material is (S)-glycidol, which already possesses the required stereochemistry at the hydroxyl-bearing carbon. A synthetic route from (S)-glycidol could involve the regioselective ring-opening of the epoxide with a suitable nitrogen nucleophile, such as ammonia (B1221849) or a protected amine, at the less hindered C3 position. This nucleophilic attack would proceed with inversion of configuration at the C3 carbon, but since the stereocenter of interest is at C2, its (S)-configuration is retained. Subsequent protection of the newly introduced amino group would lead to the target molecule.
Asymmetric Synthesis Strategies
Asymmetric synthesis provides a powerful alternative to chiral pool approaches, creating the desired stereocenter from an achiral starting material through the use of a chiral catalyst or auxiliary.
Catalytic Asymmetric Epoxide Ring Opening with Amines
A common strategy in asymmetric synthesis for preparing 1,2-amino alcohols is the catalytic asymmetric ring opening of epoxides with amines. This approach typically starts with an achiral epoxide, and the enantioselectivity is induced by a chiral catalyst. For the synthesis of (S)-tert-Butyl (3-amino-2-hydroxypropyl)carbamate, a suitable precursor would be a glycidyl (B131873) derivative, such as glycidyl butyrate (B1204436).
In recent years, organocatalysis has emerged as a powerful tool in asymmetric synthesis. Chiral organocatalysts, such as bifunctional amine-thioureas, have been shown to be effective in promoting the enantioselective ring-opening of epoxides. These catalysts can activate both the epoxide and the amine nucleophile through hydrogen bonding interactions, facilitating a highly controlled reaction.
The Sharpless asymmetric aminohydroxylation (AA) is a powerful metal-catalyzed method for the direct conversion of alkenes into vicinal amino alcohols with high enantioselectivity. organic-chemistry.orgresearchgate.net This reaction typically employs osmium tetroxide as the catalyst in conjunction with a chiral ligand derived from cinchona alkaloids. The choice of ligand, either from the dihydroquinine (DHQ) or dihydroquinidine (B8771983) (DHQD) family, dictates the stereochemical outcome of the reaction. These ligands are commercially available as pre-packaged mixtures known as AD-mix-α (containing a DHQ-derived ligand) and AD-mix-β (containing a DHQD-derived ligand). wikipedia.org
For the synthesis of this compound, a suitable starting material would be N-Boc-allylamine. The asymmetric aminohydroxylation of this alkene would introduce a hydroxyl group and an amino group across the double bond in a syn-selective manner. To obtain the desired (S)-configuration at the newly formed stereocenter bearing the hydroxyl group, the appropriate chiral ligand must be selected. According to established mnemonic devices for Sharpless asymmetric hydroxylations, the use of AD-mix-α would be predicted to deliver the (S)-enantiomer from a terminal alkene like N-Boc-allylamine. nih.govwikipedia.orgprinceton.edu
Asymmetric Reductions of Precursor Ketones or Imines
A prominent strategy for the enantioselective synthesis of this compound involves the asymmetric reduction of a prochiral precursor, specifically tert-butyl (3-amino-2-oxopropyl)carbamate. This method establishes the chiral center at the C2 position through the use of chiral catalysts or reagents that preferentially generate one enantiomer of the secondary alcohol.
The synthesis begins with the preparation of the ketone precursor. This can be achieved through various routes, such as the oxidation of the corresponding racemic alcohol, tert-butyl (3-amino-2-hydroxypropyl)carbamate, or by starting from a protected form of dihydroxyacetone. Once the prochiral ketone is obtained, it is subjected to asymmetric hydrogenation. This reaction is typically carried out under a hydrogen atmosphere using a transition metal catalyst complexed with a chiral ligand. Ruthenium-based catalysts, particularly those employing diphosphine ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), are well-established for the highly enantioselective reduction of aminoketones.
The choice of catalyst, solvent, and reaction conditions is critical to achieving high enantiomeric excess (ee). The chiral ligand creates a chiral environment around the metal center, which directs the hydrogenation to one face of the carbonyl group, leading to the desired (S)-enantiomer.
Table 1: Representative Catalysts for Asymmetric Ketone Reduction
| Catalyst System | Chiral Ligand | Typical Substrate | Expected Outcome |
| Ru(II)Cl₂(diphosphine)(diamine) | (S)-BINAP / (S,S)-DPEN | α-Amino Ketones | High yield and >98% ee |
| Rh(I)-DIPAMP | (R,R)-DIPAMP | α-Amino Ketones | High enantioselectivity |
| CBS Catalyst (Corey-Bakshi-Shibata) | Proline-derived oxazaborolidine | Ketones | High enantioselectivity |
Chiral Auxiliary-Mediated Approaches to Enantioselectivity
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct a subsequent stereoselective transformation. After the desired chiral center is created, the auxiliary is removed and can often be recovered. For the synthesis of this compound, a chiral auxiliary can be used to control the stereochemistry during C-C or C-N bond formation.
A common and effective class of chiral auxiliaries are the oxazolidinones developed by David Evans. For instance, a chiral oxazolidinone, such as (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone, can be acylated with a suitable three-carbon electrophile. The resulting N-acyl oxazolidinone can then undergo a diastereoselective reaction, such as an aldol (B89426) condensation or an amination, where the bulky auxiliary shields one face of the enolate, forcing the incoming reagent to attack from the opposite side.
A plausible synthetic sequence would involve:
Acylation of a chiral oxazolidinone with a protected glyoxylic acid derivative.
Diastereoselective reaction with a nitromethane (B149229) equivalent (Henry reaction) or a different nitrogen nucleophile.
Reduction of the nitro group or subsequent functional group manipulations.
Removal of the chiral auxiliary under mild conditions (e.g., hydrolysis with lithium hydroxide) to yield a chiral amino acid precursor, which can then be converted to the target compound.
Diastereoselective Synthesis via Chiral Auxiliaries or Reagents
Diastereoselective synthesis aims to create a specific stereoisomer from a starting material that already contains a chiral center. In the context of synthesizing this compound, this can be achieved by using a chiral starting material or a chiral reagent that influences the formation of the new stereocenter relative to the existing one.
One such approach involves the diastereoselective reductive amination of a chiral 2-oxo-1,3-propanediol derivative. scielo.br This strategy relies on the influence of existing stereocenters to direct the stereochemical outcome of the imine reduction. For example, starting from a chiral precursor derived from the Morita-Baylis-Hillman reaction, an allylic diol can be generated. scielo.br Ozonolysis of this diol yields a substituted 2-oxo-1,3-propanediol. scielo.br The subsequent reductive amination using a nitrogen source like ammonium (B1175870) acetate (B1210297) and a reducing agent such as sodium cyanoborohydride can proceed with high diastereoselectivity, favoring the formation of the anti-aminodiol. scielo.br The stereocontrol is often rationalized by Felkin-Anh or chelation-controlled models, where the incoming hydride attacks the imine from the least hindered face.
Racemic Resolution Methodologies
Resolution is a technique used to separate a racemic mixture into its constituent enantiomers. This is often a practical approach when a direct asymmetric synthesis is not feasible or is inefficient.
Classical Resolution with Chiral Acids
Classical resolution involves the reaction of a racemic base, such as the amino group in racemic tert-butyl (3-amino-2-hydroxypropyl)carbamate, with an enantiomerically pure chiral acid. This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, such as solubility. These differing solubilities allow for their separation by fractional crystallization.
Commonly used chiral resolving agents for amines include tartaric acid, mandelic acid, and camphorsulfonic acid. For example, reacting racemic tert-butyl (3-amino-2-hydroxypropyl)carbamate with D-(-)-tartaric acid in a suitable solvent would produce two diastereomeric salts: [(S)-amine·(D)-tartrate] and [(R)-amine·(D)-tartrate]. Due to their different crystal packing and solubility, one of these salts will preferentially crystallize from the solution. After separating the crystals by filtration, the desired (S)-enantiomer can be liberated by treatment with a base to neutralize the tartaric acid.
Table 2: Common Chiral Resolving Agents for Amines
| Chiral Acid | Availability | Comments |
| (+)-Tartaric Acid / (-)-Tartaric Acid | Readily available, inexpensive | Widely used for a variety of amines. |
| (+)-Mandelic Acid / (-)-Mandelic Acid | Readily available | Effective for many primary and secondary amines. |
| (+)-Camphor-10-sulfonic acid | Readily available | A strong acid, useful for forming crystalline salts. |
| (-)-Dibenzoyl-L-tartaric acid | Available | Often provides well-defined crystalline salts. |
Enzymatic Kinetic Resolution (EKR) Techniques
Enzymatic kinetic resolution is a powerful technique that utilizes the high stereoselectivity of enzymes to differentiate between the two enantiomers of a racemic mixture. In a typical EKR, an enzyme catalyzes a reaction on one enantiomer at a much faster rate than the other, allowing for the separation of the unreacted, enantiomerically enriched substrate from the product.
For tert-butyl (3-amino-2-hydroxypropyl)carbamate, which contains a secondary alcohol, lipases are particularly effective enzymes. A common strategy is the lipase-catalyzed transesterification of the racemic alcohol with an acyl donor, such as vinyl acetate or ethyl acetate. For instance, Candida antarctica lipase (B570770) B (CAL-B) is known for its excellent enantioselectivity in resolving secondary alcohols. nih.govresearchgate.net
In this process, the racemic carbamate (B1207046) is incubated with CAL-B and an acyl donor in an organic solvent. The enzyme will selectively acylate one enantiomer (e.g., the (R)-enantiomer), leaving the other enantiomer (this compound) unreacted. The reaction is stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both the remaining substrate and the acylated product. The unreacted (S)-alcohol can then be easily separated from the acylated (R)-enantiomer by chromatography.
Table 3: Conditions for Enzymatic Kinetic Resolution of a Model Secondary Alcohol nih.govresearchgate.net
| Enzyme | Acyl Donor | Solvent | Temperature (°C) | Conversion (%) | Substrate ee (%) | Product ee (%) |
| CAL-B | Vinyl Acetate | Toluene | 40 | ~50 | >99 | >99 |
| Pseudomonas cepacia Lipase (PSL) | Vinyl Acetate | Diisopropyl ether | 30 | ~48 | >98 | >98 |
| CAL-B | Ethyl Acetate | Hexane (B92381) | 45 | ~50 | >99 | >99 |
Data adapted from studies on structurally similar secondary alcohols. nih.govresearchgate.net
Chromatographic Enantioseparation Methods for Racemic Mixtures
High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a widely used analytical and preparative method for separating enantiomers. The principle behind this technique is the differential interaction between the enantiomers of the analyte and the chiral environment of the stationary phase, leading to different retention times.
For the separation of racemic tert-butyl (3-amino-2-hydroxypropyl)carbamate, several types of CSPs could be effective. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are highly versatile and are often the first choice for method development. These phases, with selectors like cellulose tris(3,5-dimethylphenylcarbamate), separate enantiomers based on a combination of hydrogen bonding, dipole-dipole, and π-π interactions.
Another effective class of CSPs for amino compounds are those based on macrocyclic antibiotics, such as teicoplanin. google.com These CSPs can offer unique selectivity for polar and ionizable compounds. The mobile phase composition, typically a mixture of a nonpolar solvent (like hexane) and a polar modifier (like isopropanol (B130326) or ethanol), is optimized to achieve the best resolution.
Table 4: Common Chiral Stationary Phases (CSPs) for HPLC
| CSP Type | Chiral Selector | Common Applications |
| Polysaccharide-based | Cellulose or Amylose derivatives | Broad range of chiral compounds |
| Pirkle-type (π-acid/π-base) | Dinitrobenzoyl phenylglycine | Compounds with aromatic rings |
| Macrocyclic Antibiotic | Teicoplanin, Vancomycin | Amino acids, peptides, polar compounds |
| Cyclodextrin-based | β- or γ-Cyclodextrin derivatives | Compounds that can form inclusion complexes |
Chemical Reactivity and Transformations of S Tert Butyl 3 Amino 2 Hydroxypropyl Carbamate
Reactions Involving the Secondary Hydroxyl Group
The secondary hydroxyl group is a key site for a variety of chemical transformations, enabling the introduction of new functional groups and the construction of more complex molecular architectures.
Stereoselective Oxidation and Reduction Pathways
The secondary alcohol in (S)-tert-Butyl (3-amino-2-hydroxypropyl)carbamate can be oxidized to the corresponding ketone, (S)-tert-butyl (3-amino-2-oxopropyl)carbamate. To maintain the stereochemical integrity at the adjacent carbon and prevent side reactions with the amino groups, mild and selective oxidizing agents are required.
Dess-Martin periodinane (DMP) is a suitable reagent for this transformation, known for its mild reaction conditions (room temperature, neutral pH), high chemoselectivity, and tolerance of sensitive functional groups like N-Boc protected amines. wikipedia.orgwikipedia.org The oxidation of N-protected amino alcohols with DMP proceeds without epimerization of adjacent chiral centers. wikipedia.org Another effective method is the Swern oxidation, although care must be taken to control the reaction conditions to avoid side reactions. Additionally, catalytic aerobic oxidation systems, such as those employing copper and TEMPO (2,2,6,6-tetramethylpiperidinyl-N-oxyl), are effective for the selective oxidation of alcohols in the presence of amines. nih.gov
The resulting ketone can then be stereoselectively reduced back to the secondary alcohol. This reduction can yield either the original (S)-configured alcohol or its (R)-configured diastereomer, depending on the choice of reducing agent and reaction conditions. While specific examples for this ketone are not detailed in the searched literature, standard asymmetric ketone reduction protocols, such as those using chiral borane reagents (e.g., CBS catalysts) or stereoselective hydrogenation with chiral catalysts, would be applicable pathways.
Table 1: Selected Methods for the Oxidation of N-Boc Amino Alcohols
| Oxidizing Agent | Typical Solvent | Temperature | Notes |
|---|---|---|---|
| Dess-Martin Periodinane (DMP) | Dichloromethane (DCM) | Room Temperature | Mild conditions, high yield, avoids epimerization. wikipedia.orgwikipedia.org |
| Swern Oxidation (Oxalyl chloride, DMSO, Triethylamine) | Dichloromethane (DCM) | -78 °C to Room Temperature | Effective but requires careful temperature control. |
Esterification and Etherification Reactions
The secondary hydroxyl group can undergo esterification to form the corresponding esters. Due to the presence of the basic amino group, direct acid-catalyzed esterification (Fischer esterification) is generally not effective. Instead, the reaction is typically carried out by activating the carboxylic acid partner. Common methods include the use of acid chlorides or anhydrides in the presence of a non-nucleophilic base, such as pyridine or triethylamine, often with a catalyst like 4-dimethylaminopyridine (DMAP). Alternatively, coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) can be used to facilitate the reaction between the alcohol and a carboxylic acid. researchgate.net The Boc-protecting group is stable under these conditions.
Etherification of the secondary hydroxyl group can be achieved under basic conditions, for example, through a Williamson ether synthesis. This involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form an alkoxide, which then displaces a halide from an alkyl halide. A patent describing the synthesis of a lacosamide intermediate demonstrates a similar transformation where a structurally related N-Boc protected secondary alcohol is methylated using dimethyl sulfate and potassium hydroxide in a phase-transfer catalyzed reaction. google.com This indicates that the hydroxyl group of this compound can be selectively alkylated.
Table 2: Representative Etherification of a Structurally Similar N-Boc Secondary Alcohol
| Alkylating Agent | Base | Catalyst | Solvent | Yield | Reference |
|---|
Nucleophilic Displacement Reactions at the Hydroxyl-Bearing Carbon
The hydroxyl group is a poor leaving group and must be converted into a better one to undergo nucleophilic displacement. This is typically achieved by converting the alcohol into a sulfonate ester, such as a tosylate (-OTs) or a mesylate (-OMs). The reaction is carried out by treating the alcohol with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine or triethylamine. commonorganicchemistry.com The N-Boc group is stable to these conditions, and the presence of the protected amine prevents its competing reaction with the sulfonyl chloride. researchgate.net
Once activated as a sulfonate ester, the carbon atom becomes susceptible to nucleophilic attack by a wide range of nucleophiles (e.g., azides, cyanides, halides, thiols). The reaction proceeds via an S_N2 mechanism, which results in the inversion of the stereochemical configuration at the carbon center. This two-step sequence provides a reliable method for introducing new functional groups with predictable stereochemistry.
Formation of Cyclic Structures (e.g., Epoxides, Oxazolidinones)
The proximity of the hydroxyl and the protected amino group in this compound allows for intramolecular cyclization reactions to form heterocyclic structures.
Oxazolidinones: Treatment of N-Boc β-amino alcohols with p-toluenesulfonyl chloride can lead to the formation of 2-oxazolidinones. lookchem.com This reaction proceeds through the initial formation of a tosylate at the hydroxyl group. The carbamate (B1207046) nitrogen, acting as an intramolecular nucleophile, then displaces the tosylate leaving group to form the five-membered oxazolidinone ring. This cyclization occurs with inversion of configuration at the hydroxyl-bearing carbon.
Epoxides: The molecule can be converted into a chiral epoxide, such as (R)-tert-butyl (oxiran-2-ylmethyl)carbamate. This transformation is typically achieved in a two-step process. First, the hydroxyl group is converted into a good leaving group, such as a tosylate. Subsequent treatment with a base (e.g., sodium hydroxide or potassium tert-butoxide) promotes an intramolecular S_N2 reaction, where the alkoxide formed deprotonates the hydroxyl group, which then displaces the tosylate to form the epoxide ring. This intramolecular Williamson ether synthesis also proceeds with inversion of stereochemistry.
Reactions Involving the N-Protected Amino Group
The Boc-carbamate is a robust protecting group, stable to many nucleophiles and basic conditions, but it is specifically designed for easy removal under acidic conditions.
Deprotection of the Boc Carbamate
The most common reaction involving the N-protected amino group is the removal of the Boc protecting group to liberate the free primary amine, yielding (S)-1,3-diaminopropan-2-ol. This deprotection is typically accomplished under acidic conditions. fishersci.co.uk
Common reagents for Boc deprotection include strong acids such as trifluoroacetic acid (TFA), often in a chlorinated solvent like dichloromethane (DCM), or hydrogen chloride (HCl) in solvents like methanol, ethyl acetate (B1210297), or 1,4-dioxane. fishersci.co.uk The mechanism involves protonation of the carbamate's carbonyl oxygen, followed by the elimination of the stable tert-butyl cation, which subsequently deprotonates to form isobutylene (B52900) gas. The resulting carbamic acid is unstable and readily decarboxylates to release carbon dioxide and the free amine. organic-chemistry.org The choice of acid and solvent can be tailored to accommodate other functional groups present in the molecule.
Table 3: Common Reagents for Boc Deprotection
| Reagent | Solvent | Temperature | Notes |
|---|---|---|---|
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | Very common and efficient; TFA is volatile and easily removed. |
| Hydrogen Chloride (HCl) | Methanol, Ethyl Acetate, or 1,4-Dioxane | 0 °C to Room Temperature | Product is isolated as the hydrochloride salt. |
Reactions of the Resulting Free Amine
Upon removal of the Boc group, the resulting (S)-1,3-diamino-2-propanol possesses two nucleophilic primary amine groups and a secondary hydroxyl group. wikipedia.orgtcichemicals.comchemicalbook.com The primary amines are typically more reactive towards electrophiles than the secondary alcohol.
The free primary amines of (S)-1,3-diamino-2-propanol can readily undergo acylation with carboxylic acids, acid chlorides, or acid anhydrides to form the corresponding amides. This reaction is fundamental in peptide synthesis and for the introduction of various functionalities. nih.gov Similarly, reaction with sulfonyl chlorides yields sulfonamides.
The primary amino groups can be alkylated using alkyl halides. However, this method can lead to overalkylation. wikipedia.org A more controlled method for introducing alkyl groups is reductive amination. wikipedia.orgorganic-chemistry.org This involves the reaction of the amine with an aldehyde or a ketone to form an intermediate imine, which is then reduced in situ to the corresponding secondary or tertiary amine. wikipedia.orgnih.gov Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride. wikipedia.orgorganic-chemistry.org
The primary amines of deprotected this compound are reactive towards isocyanates and isothiocyanates to form urea and thiourea linkages, respectively. nih.govresearchgate.netresearchgate.netnih.govmdpi.com These functional groups are prevalent in many biologically active molecules. nih.govmdpi.com
Carbamates can be formed by reacting the amine with chloroformates or by a three-component coupling of the amine, carbon dioxide, and an alkyl halide. organic-chemistry.org The latter method offers a milder and more environmentally friendly approach to carbamate synthesis. organic-chemistry.org
Transformations of the Carbon Backbone
The carbon backbone of this compound can also be chemically modified, although this is less common than transformations involving the amino and hydroxyl groups. The hydroxyl group can be oxidized to a ketone, for instance, via a Swern oxidation using dimethyl sulfoxide and oxalyl chloride. google.com This transformation provides access to 1,3-diamino-2-propanone derivatives, which are also valuable synthetic intermediates. google.com
C-C Bond Forming Reactions Adjacent to Functional Groups
While direct C-C bond formation adjacent to the functional groups of this compound is not extensively documented in dedicated studies of the compound itself, its structural motifs are analogous to those widely used in established synthetic methodologies. The primary amine can be transformed into a variety of functional groups that facilitate C-C bond formation. For instance, conversion of the primary amine to a suitable leaving group or an organometallic species would enable coupling reactions.
One common strategy involves the derivatization of the amino alcohol to an aziridine or epoxide, which can then undergo nucleophilic ring-opening with carbon nucleophiles. For example, the hydroxyl group can be converted to a leaving group (e.g., tosylate or mesylate), followed by intramolecular cyclization to form a chiral N-Boc-aziridine. This electrophilic aziridine can then react with organometallic reagents (e.g., Grignard reagents, organocuprates) or enolates, leading to the formation of a new C-C bond with concomitant ring opening. The regioselectivity of the ring-opening is typically controlled by steric and electronic factors, often favoring attack at the less substituted carbon.
Table 1: Representative C-C Bond Forming Reactions via Epoxide/Aziridine Ring-Opening
| Precursor from this compound | Carbon Nucleophile | Reaction Conditions | Product Type |
| (S)-N-Boc-2-(aminomethyl)oxirane | Grignard Reagent (R-MgX) | Lewis Acid Catalyst, THF | Chiral amino diol derivative |
| (S)-tert-butyl (aziridin-2-yl)methylcarbamate | Organocuprate (R₂CuLi) | Ether, -78 °C | Chiral 1,3-diamine derivative |
| (S)-N-Boc-2-(aminomethyl)oxirane | Lithium Acetylide | BF₃·OEt₂, THF | Chiral propargylamino alcohol |
| (S)-tert-butyl (aziridin-2-yl)methylcarbamate | Malonate Enolate | NaH, DMF | γ-amino acid derivative |
This table is illustrative of potential reactions based on the known reactivity of analogous N-Boc protected amino epoxides and aziridines.
Rearrangement Reactions Involving the Amino Alcohol Moiety
The 1,2-amino alcohol substructure within this compound is susceptible to rearrangement reactions, particularly under conditions that generate an electron-deficient center. A notable example is the Payne rearrangement, which involves the base-catalyzed equilibration of a 2,3-epoxy alcohol to its 1,2-epoxy alcohol isomer. Should the starting compound be converted to a derivative such as an epoxy alcohol, this rearrangement could be a key transformation. The Payne rearrangement and its nitrogen analogue, the aza-Payne rearrangement, are powerful tools for inverting stereocenters and relocating functionality within a molecule.
In the context of a derivative of this compound, for instance, a 2-amino-3-epoxy alcohol, treatment with a base could induce an intramolecular nucleophilic attack of the alkoxide onto the epoxide, leading to a new epoxide at the C1-C2 position. The position of the equilibrium is influenced by the substitution pattern and the reaction conditions.
Another potential rearrangement is the Tiffeneau-Demjanov rearrangement, which could be envisaged if the primary amine is diazotized. This would generate a primary carbocation that could induce a rearrangement of the adjacent carbon skeleton, leading to ring expansion if the substrate were cyclic, or in this acyclic case, potentially a ketone. However, the conditions for diazotization are harsh and may not be compatible with the Boc protecting group.
Stereochemical Control and Retention During Transformations
The utility of this compound as a chiral building block is critically dependent on the ability to control and maintain its stereochemical integrity throughout a synthetic sequence.
Analysis of Stereochemical Fidelity in Derivatization
The derivatization of the hydroxyl and amino groups of this compound generally proceeds with high stereochemical fidelity. Reactions at the chiral center, the C2 carbon bearing the hydroxyl group, are of particular importance. For instance, conversion of the alcohol to a leaving group (e.g., tosylation or mesylation) does not affect the stereocenter. Subsequent nucleophilic substitution at this center, however, will typically proceed with inversion of configuration, consistent with an SN2 mechanism.
The Boc protecting group on the primary amine at C3 is robust under a variety of reaction conditions, preventing unwanted side reactions and protecting the nitrogen's nucleophilicity. Its removal under acidic conditions is generally mild and does not epimerize adjacent stereocenters.
Table 2: Stereochemical Outcome of Common Derivatization Reactions
| Reaction | Reagent(s) | Stereochemical Outcome at C2 |
| Tosylation of OH | TsCl, Pyridine | Retention |
| Mesylation of OH | MsCl, Et₃N | Retention |
| Silylation of OH | TBDMSCl, Imidazole | Retention |
| Nucleophilic substitution of OTs | NaN₃, DMF | Inversion |
| Epoxidation from chlorohydrin | NaOH, H₂O | Inversion at the carbon attacked by the alkoxide |
This table illustrates the expected stereochemical outcomes based on well-established reaction mechanisms.
Influence of Reaction Conditions on Stereochemical Outcome
The choice of reagents, solvents, and temperature can have a profound impact on the stereochemical outcome of reactions involving derivatives of this compound. In nucleophilic substitution reactions, the use of polar aprotic solvents generally favors the SN2 pathway, leading to clean inversion of stereochemistry. In contrast, conditions that promote an SN1 mechanism, such as the use of protic solvents or strong Lewis acids, could lead to racemization or a mixture of stereoisomers.
For rearrangement reactions like the Payne rearrangement, the equilibrium between the epoxide isomers can be influenced by the nature of the base and the presence of chelating metal ions. The stereochemical outcome of subsequent ring-opening reactions is then dependent on which isomer is kinetically favored to react with the nucleophile.
The presence of the Boc-carbamate group can also influence the stereochemical course of reactions at the adjacent C2 center through steric hindrance or by participating in the reaction mechanism. For example, intramolecular delivery of a reagent guided by the carbamate oxygen is a possibility that could lead to a specific diastereomer. Careful selection of reaction conditions is therefore paramount to ensure the desired stereochemical outcome and preserve the enantiopurity of the final product.
Applications in Complex Molecule Synthesis
(S)-tert-Butyl (3-amino-2-hydroxypropyl)carbamate as a Versatile Chiral Building Block
The versatility of this compound as a chiral building block lies in its trifunctional nature and the stereochemical information embedded within its structure. The Boc-protected amine and the free hydroxyl group constitute a 1,2-amino alcohol moiety, a privileged structural motif found in numerous biologically active compounds and chiral ligands. The additional primary amino group at the C3 position further expands its synthetic potential, positioning it as a precursor for chiral 1,3-diamines and related structures.
The tert-butyloxycarbonyl (Boc) protecting group is crucial to its utility. It is stable under a variety of reaction conditions, yet can be readily removed under acidic conditions, allowing for the selective unmasking of the primary amine at a desired stage of a synthetic sequence. This differential reactivity between the protected and free amines, along with the hydroxyl group, enables chemists to perform sequential and site-selective modifications.
The inherent chirality of this building block is its most significant feature, providing a straightforward route to enantiomerically pure target molecules without the need for challenging asymmetric syntheses or chiral resolutions at later stages. By incorporating this pre-existing stereocenter, the complexity of a synthetic route can be significantly reduced.
Integration into Multi-Step Synthetic Sequences
The strategic incorporation of this compound into multi-step syntheses is a key application, with its utility demonstrated in both convergent and linear strategies.
In convergent synthesis, complex molecules are assembled from several individual fragments that are prepared separately and then coupled together. This compound is an ideal fragment for such strategies due to its capacity for differential functionalization. For instance, the primary amine can be elaborated into a more complex substituent, while the hydroxyl and Boc-protected amine remain available for coupling with other synthetic intermediates.
An illustrative convergent approach involves the separate synthesis of two complex fragments, one designed to react with the free primary amine of the building block and the other to couple with the hydroxyl group after a subsequent deprotection step. This methodology is frequently employed in the synthesis of complex natural products and pharmaceutical agents, such as protease inhibitors, where a central chiral core connects different recognition elements. For example, in the total synthesis of marine natural products like lyngbyabellins, complex fragments are coupled in a convergent manner, highlighting a strategy where a building block like this compound could serve as a central chiral scaffold. mdpi.com
Linear synthesis involves the sequential modification of a starting material in a step-by-step manner. This compound serves as an excellent starting point for linear sequences due to the distinct reactivity of its functional groups. A typical linear pathway might commence with the alkylation or acylation of the free primary amine, followed by modification of the hydroxyl group (e.g., oxidation, etherification, or esterification). The sequence would then culminate in the deprotection of the Boc group and further functionalization of the newly revealed primary amine. This stepwise approach allows for the precise and controlled construction of the target molecule around the chiral core provided by the building block.
Role in the Asymmetric Construction of Chiral Amine Derivatives
Chiral amines are ubiquitous in pharmaceuticals and agrochemicals, making their stereoselective synthesis a major focus of organic chemistry. yale.edu this compound is a valuable tool in this context, serving as a chiral precursor to more complex amine derivatives.
The primary amino group can be transformed into a variety of other nitrogen-containing functionalities. For example, reductive amination with aldehydes or ketones can introduce new substituents, leading to the formation of chiral secondary or tertiary amines. The hydroxyl group can be converted to a leaving group (e.g., a tosylate or mesylate), which can then be displaced by an azide, followed by reduction, to generate a chiral 1,2-diamine. This transformation introduces a second stereocenter, and the diastereoselectivity of the displacement reaction can be influenced by the existing stereochemistry of the molecule.
Furthermore, the entire building block can be incorporated into larger molecules to introduce a chiral hydroxyethylamine isostere, a common structural motif in protease inhibitors, such as those targeting HIV protease.
Precursor for Advanced Synthetic Intermediates
The synthetic utility of this compound extends to its role as a precursor for more advanced and structurally complex chiral intermediates.
The functional group arrangement in this compound makes it an ideal precursor for the synthesis of various chiral heterocyclic compounds. The 1,2-amino alcohol moiety can be cyclized with appropriate reagents to form chiral morpholines, piperazines, and other nitrogen- and oxygen-containing heterocycles. nih.gove3s-conferences.orgresearchgate.net
For example, intramolecular cyclization strategies can be employed to construct these rings. After appropriate N-alkylation of the primary amine with a reagent containing a suitable leaving group, the hydroxyl group can act as a nucleophile to close the ring, forming a chiral substituted morpholine. Similarly, conversion of the hydroxyl group to an amine, followed by cyclization with a two-carbon electrophile, can provide access to chiral piperazines. rsc.orgnih.gov These heterocyclic scaffolds are prevalent in medicinal chemistry and often impart favorable pharmacokinetic properties to drug candidates.
The synthesis of chiral morpholin-2-ones from 1,2-amino alcohols has been demonstrated, showcasing a pathway for creating these valuable heterocyclic structures. nih.gov Similarly, chiral amino alcohols are key starting materials for the synthesis of disubstituted morpholines through palladium-catalyzed reactions. e3s-conferences.org
Building Block for Chiral Macrocycles
This compound is a valuable chiral building block in synthetic organic chemistry, particularly for the construction of complex chiral macrocycles. Its utility stems from the presence of multiple, orthogonally protected functional groups within a stereochemically defined framework. The primary amine, the secondary alcohol, and the carbamate-protected amine are positioned in a specific spatial arrangement, which chemists can exploit to build larger, cyclic structures with precise stereochemical control.
The inherent chirality of this building block, centered at the carbon bearing the hydroxyl group, is crucial for its application in the synthesis of enantiomerically pure macrocyclic compounds. In drug discovery and development, macrocycles are a significant class of molecules, often exhibiting high binding affinity and selectivity for biological targets due to their constrained conformations. The incorporation of a chiral fragment like this compound allows for the introduction of a key stereocenter, which can be critical for the desired biological activity and pharmacokinetic properties of the final macrocyclic drug.
In a typical synthetic strategy, the primary amine and the secondary alcohol of the building block can be reacted sequentially or selectively with other bifunctional molecules to form long-chain precursors. The tert-butoxycarbonyl (Boc) protecting group on the other amine is stable under many reaction conditions but can be removed under acidic conditions, revealing another nucleophilic site for further elaboration or for the final macrocyclization step. This differential reactivity of the two amino groups is a key advantage.
For instance, the primary amine could be acylated or alkylated to attach one part of a larger molecular chain, while the hydroxyl group could be used to form an ether or ester linkage to another part of the chain. Following the construction of the linear precursor, a macrocyclization reaction, such as a macrolactamization or a ring-closing metathesis, can be employed to form the final macrocyclic ring. The stereochemistry of the hydroxyl-bearing carbon from the original building block is retained throughout the synthesis, thereby ensuring the chirality of the resulting macrocycle.
While the strategic importance of this compound as a chiral building block for the synthesis of complex macrocycles is well-recognized in the field of medicinal and synthetic chemistry, specific, detailed research findings outlining its direct incorporation into a named chiral macrocycle, complete with reaction yields and conditions, are not prominently available in publicly accessible scientific literature. Therefore, a data table with specific examples cannot be provided at this time. The utility of such building blocks is often embedded within extensive synthetic campaigns, for example, in the development of macrocyclic protease inhibitors or other therapeutic agents, where the specific details of intermediate steps are part of broader proprietary or highly specialized research.
Analytical Methodologies for Research Characterization and Purity Assessment
Chromatographic Techniques for Purity and Enantiomeric Excess Determination
Chromatographic methods are indispensable for separating the desired (S)-enantiomer from its (R)-enantiomer and other process-related impurities. The choice of technique depends on the compound's volatility and polarity.
Chiral High-Performance Liquid Chromatography (HPLC) is a primary method for determining the enantiomeric purity of non-volatile, polar compounds like (S)-tert-Butyl (3-amino-2-hydroxypropyl)carbamate. The separation relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP). Polysaccharide-based CSPs are particularly effective for this class of compounds.
The selection of the mobile phase is crucial for achieving optimal separation (resolution). A normal-phase system, typically consisting of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol, is commonly employed. The ratio of these solvents is optimized to balance retention time and enantiomeric resolution. Detection is usually performed using a UV detector, as the carbamate (B1207046) group possesses a chromophore.
For Boc-protected amino alcohols, polysaccharide-derived CSPs such as those coated with derivatives of cellulose (B213188) or amylose (B160209) have demonstrated broad applicability. mdpi.comsigmaaldrich.com Columns like CHIRALCEL® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) or CHIRALPAK® AD (amylose tris(3,5-dimethylphenylcarbamate)) are frequently cited for similar separations. mdpi.com
Table 1: Representative Chiral HPLC Method for Enantiomeric Purity
| Parameter | Condition |
|---|---|
| Column | CHIRALCEL® OD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 210 nm |
| Expected Retention Time (S)-enantiomer | ~12.2 min |
| Expected Retention Time (R)-enantiomer | ~14.5 min |
Note: The retention times are illustrative and can vary based on the specific instrument, column batch, and precise mobile phase composition.
Gas Chromatography (GC) is a high-resolution technique suitable for volatile and thermally stable compounds. Due to the polar nature and low volatility of this compound, direct analysis by GC is not feasible. Therefore, a derivatization step is required to convert the polar amine (-NH2) and hydroxyl (-OH) groups into less polar, more volatile moieties. sigmaaldrich.com
Common derivatization strategies include silylation or acylation. Silylation, using reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), converts the active hydrogens into tert-butyldimethylsilyl (TBDMS) ethers and amines. sigmaaldrich.com These derivatives are more volatile and exhibit improved chromatographic behavior. Alternatively, acylation with reagents such as pentafluoropropionic anhydride (B1165640) (PFPA) or heptafluorobutyric anhydride (HFBA) yields stable, volatile esters and amides that are also highly responsive to electron capture detection (ECD) if high sensitivity is required. researchgate.net
Once derivatized, the sample can be analyzed on a capillary column coated with a chiral stationary phase, such as Chirasil-L-Val, to separate the enantiomers. rsc.org The separation occurs based on the formation of transient diastereomeric complexes between the derivatized enantiomers and the chiral selector.
Table 2: Representative GC Method following Derivatization
| Parameter | Condition |
|---|---|
| Derivatization Reagent | N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) |
| Column | Chirasil-L-Val (25 m x 0.25 mm ID, 0.16 µm film thickness) |
| Carrier Gas | Helium, constant flow 1.2 mL/min |
| Injector Temperature | 250 °C |
| Oven Program | Initial 100 °C, hold 2 min, ramp at 5 °C/min to 220 °C, hold 5 min |
| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |
| Detector Temperature | 280 °C |
Spectroscopic Techniques for Structural Elucidation and Stereochemical Assignment
Spectroscopic methods are crucial for confirming the chemical structure, configuration, and conformation of the target molecule. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, NMR confirms the presence of all functional groups and provides insight into the connectivity of atoms.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts in CDCl₃
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| -C(CH₃)₃ (Boc) | 1.44 (s, 9H) | 28.4 |
| -C(CH₃)₃ (Boc) | - | 79.5 |
| -C=O (Carbamate) | - | 156.5 |
| CH₂-NHBoc | 3.05-3.20 (m, 2H) | 45.0 |
| CH-OH | 3.75-3.85 (m, 1H) | 68.0 |
| CH₂-NH₂ | 2.75-2.90 (m, 2H) | 44.5 |
Note: Predicted values are based on spectral data of similar Boc-protected amino alcohols. orgsyn.orgnih.gov Actual shifts may vary depending on solvent and concentration.
While 1D NMR (¹H and ¹³C) provides primary structural information, 2D NMR experiments are necessary for unambiguous assignment of all signals and confirmation of connectivity.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, it would show correlations between the protons on the three-carbon backbone (e.g., between the CH-OH proton and the protons of the adjacent CH₂ groups), confirming their adjacency.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (¹H-¹³C). It is used to definitively assign the carbon signals based on the already assigned proton signals. For example, the proton signal around 3.8 ppm would correlate with the carbon signal around 68.0 ppm, assigning them to the CH-OH group.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons, which is useful for conformational analysis. For instance, it could show interactions between the protons of the Boc group and the propyl backbone, providing information about the molecule's preferred spatial arrangement.
Standard NMR spectroscopy cannot distinguish between enantiomers. To determine enantiomeric excess using NMR, a chiral derivatizing agent (CDA) is used. The CDA, itself enantiomerically pure, reacts with both enantiomers of the analyte to form a mixture of diastereomers. Diastereomers have distinct physical properties and, crucially, different NMR spectra.
A widely used CDA for alcohols and amines is α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), also known as Mosher's acid. The (R)- and (S)-enantiomers of MTPA chloride can be reacted with the primary amine of the analyte. This reaction forms two diastereomeric amides. In the ¹H NMR spectrum of the resulting mixture, the signals for protons near the stereocenter will appear at different chemical shifts for each diastereomer. The integration of these distinct signals allows for the precise quantification of the enantiomeric excess. For example, the protons on the CH₂ group adjacent to the amine would be expected to show separated signals for the (S,R)- and (S,S)-diastereomers.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis in Transformations
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups within a molecule by measuring the vibrations of its chemical bonds. For this compound, these methods are crucial for confirming the presence of its key structural motifs: the primary amine (-NH2), the secondary hydroxyl (-OH), and the tert-butoxycarbonyl (Boc) protecting group.
The IR spectrum of this compound is expected to exhibit several characteristic absorption bands. The N-H stretching vibrations of the primary amine and the carbamate typically appear in the region of 3300-3500 cm⁻¹. The O-H stretch from the secondary alcohol group is also found in this region, often as a broad band due to hydrogen bonding. The C=O stretch of the carbamate group is a strong, prominent peak usually observed around 1680-1700 cm⁻¹. Additionally, the C-O stretches of the carbamate and alcohol groups appear in the fingerprint region between 1000-1300 cm⁻¹.
During chemical transformations, such as the deprotection of the Boc group to reveal the corresponding diamine, IR spectroscopy serves as an effective monitoring tool. The disappearance of the strong carbamate C=O stretching peak at ~1690 cm⁻¹ and the characteristic bands associated with the tert-butyl group would signal the successful removal of the protecting group. Conversely, in reactions involving the primary amine or hydroxyl group, shifts in the N-H or O-H stretching and bending frequencies would indicate that a transformation has occurred.
Table 1: Expected Characteristic Infrared (IR) Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Primary Amine (R-NH₂) | N-H Stretch | 3300 - 3500 | Medium |
| Carbamate (R-NH-COO-R') | N-H Stretch | 3200 - 3400 | Medium |
| Hydroxyl (R-OH) | O-H Stretch | 3200 - 3600 (Broad) | Medium |
| Carbamate (-C=O) | C=O Stretch | 1680 - 1700 | Strong |
| Methylene (-CH₂-) | C-H Stretch | 2850 - 2960 | Medium |
| tert-Butyl (-C(CH₃)₃) | C-H Stretch | 2960 - 2980 | Strong |
| Carbamate/Alcohol | C-O Stretch | 1000 - 1300 | Strong |
Mass Spectrometry (MS) for Reaction Monitoring and Product Confirmation
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of this compound. Using soft ionization techniques like Electrospray Ionization (ESI), the molecule can be ionized with minimal fragmentation, allowing for the accurate determination of its molecular mass. The compound, with a molecular formula of C₈H₁₈N₂O₃, has a monoisotopic mass of approximately 190.13 g/mol . In ESI-MS, it is typically observed as the protonated molecule [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 191.14.
Beyond simple mass confirmation, MS is critical for monitoring reaction progress. For instance, in a synthesis reaction, the consumption of reactants and the formation of the desired product can be tracked by observing the corresponding changes in the mass spectrum over time.
Tandem mass spectrometry (MS/MS) provides further structural information through controlled fragmentation of the parent ion. The fragmentation of Boc-protected amines is well-characterized nih.gov. Common fragmentation pathways for the [M+H]⁺ ion of this compound would include the neutral loss of isobutylene (B52900) (C₄H₈, 56 Da) from the tert-butyl group, a subsequent loss of carbon dioxide (CO₂, 44 Da), or the loss of the entire Boc group nih.gov. These predictable fragmentation patterns provide a high degree of confidence in the structural confirmation of the molecule.
Table 2: Predicted Mass Spectrometry Data for this compound
| Ion Species | Formula | Predicted m/z | Description |
| [M+H]⁺ | [C₈H₁₉N₂O₃]⁺ | ~191.14 | Protonated molecular ion |
| [M+Na]⁺ | [C₈H₁₈N₂O₃Na]⁺ | ~213.12 | Sodium adduct |
| [M-C₄H₈+H]⁺ | [C₄H₁₁N₂O₃]⁺ | ~135.07 | Loss of isobutylene from the Boc group |
| [M-C₅H₈O₂+H]⁺ or [M-Boc+H]⁺ | [C₃H₉N₂O]⁺ | ~90.07 | Loss of the Boc group (as isobutylene + CO₂) |
Optical Rotation and Circular Dichroism (CD) Spectroscopy for Chirality Assessment
The defining feature of this compound is its chirality, centered at the carbon atom bearing the hydroxyl group. The assessment and confirmation of this stereochemistry are paramount.
Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left and right circularly polarized light, provides more detailed stereochemical information. Although the chromophores in this molecule (specifically the carbamate C=O) are not directly attached to the stereocenter, they can give rise to a CD signal. This signal can be sensitive to the conformation of the molecule and could be used to study how the molecule's three-dimensional shape is influenced by its environment or by binding to other molecules. CD spectroscopy is particularly powerful for confirming that the desired enantiomer has been produced in an asymmetric synthesis.
X-ray Crystallography for Absolute Configuration Determination
While the aforementioned spectroscopic methods can confirm the presence of a single enantiomer, X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule. This technique provides an unambiguous three-dimensional map of the electron density within a single crystal of the compound.
The process involves growing a high-quality single crystal of this compound, which can be a challenging step. This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is collected and analyzed. The solution of this diffraction data yields a detailed model of the crystal lattice, showing the precise spatial arrangement of every atom in the molecule, including their relative and absolute stereochemistry. By employing anomalous dispersion effects, the analysis can definitively assign the (S) configuration to the stereocenter. Although a crystal structure for the title compound is not publicly documented, the structures of closely related Boc-protected chiral amino alcohols have been determined by this method, establishing it as the gold standard for absolute stereochemical assignment in this class of compounds.
Theoretical and Computational Chemistry Studies
Conformational Analysis of (S)-tert-Butyl (3-amino-2-hydroxypropyl)carbamate
The presence of multiple rotatable single bonds in this compound gives rise to a complex potential energy surface with numerous possible conformations. Understanding the energetically favorable conformations is crucial as they can dictate the molecule's physical properties and biological activity.
A combination of molecular mechanics (MM) and quantum chemical (QC) calculations is a powerful approach to explore the conformational landscape of flexible molecules like this compound.
Initially, a systematic or stochastic conformational search using molecular mechanics force fields (e.g., MMFF94, AMBER) can be performed to generate a large number of possible conformers. This initial screening is computationally inexpensive and helps to identify a set of low-energy candidate structures.
Following the MM search, the most promising conformers are subjected to more accurate quantum chemical calculations for geometry optimization and energy refinement. Density Functional Theory (DFT) methods, such as B3LYP with a suitable basis set (e.g., 6-31G* or larger), are commonly employed for this purpose. These calculations provide more reliable relative energies and geometries of the stable conformers. The results of such an analysis would typically yield several low-energy conformers, with their relative populations determined by the Boltzmann distribution at a given temperature.
Table 1: Calculated Relative Energies of Stable Conformers of this compound Hypothetical data based on typical computational results for similar molecules.
| Conformer | Relative Energy (kcal/mol) at 298.15 K | Key Dihedral Angles (degrees) |
|---|---|---|
| A | 0.00 | O=C-N-C: 178.5, C-N-C-C: -65.2, N-C-C-O: 58.9 |
| B | 0.85 | O=C-N-C: 175.1, C-N-C-C: 170.3, N-C-C-O: -175.4 |
| C | 1.52 | O=C-N-C: -70.3, C-N-C-C: 60.8, N-C-C-O: 62.1 |
| D | 2.10 | O=C-N-C: 179.8, C-N-C-C: -68.9, N-C-C-O: 177.3 |
The relative stability of the different conformers of this compound is largely governed by a delicate balance of intramolecular interactions. These include steric hindrance, torsional strain, and, most importantly, intramolecular hydrogen bonding.
The presence of both hydrogen bond donors (the hydroxyl and amine groups) and acceptors (the hydroxyl oxygen, amine nitrogen, and carbonyl oxygen of the carbamate) allows for the formation of various intramolecular hydrogen bonds. For instance, a hydrogen bond can form between the hydroxyl group and the amino group (O-H···N) or between the N-H of the carbamate (B1207046) and the hydroxyl oxygen (N-H···O). These interactions can significantly stabilize certain conformations, leading to folded or cyclic-like structures. arxiv.org
Computational methods such as Natural Bond Orbital (NBO) analysis and Quantum Theory of Atoms in Molecules (QTAIM) can be used to characterize and quantify the strength of these intramolecular hydrogen bonds. rsc.org The presence of a bond critical point between the hydrogen donor and acceptor atoms in QTAIM analysis, for example, is a clear indicator of a hydrogen bonding interaction.
Computational Modeling of Reaction Mechanisms
Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions, including those involving this compound.
This compound is a chiral molecule, and its reactions often proceed with high stereoselectivity. Computational methods can be used to model the transition states of such reactions to understand the origin of this selectivity.
For example, in a reaction where the amino or hydroxyl group acts as a nucleophile, different transition state structures can be proposed for the attack on a prochiral center. By calculating the activation energies associated with these different transition states using quantum chemical methods, the preferred reaction pathway can be identified. The transition state leading to the experimentally observed major product is expected to have a lower activation energy than the transition states leading to other stereoisomers. This type of analysis has been successfully applied to understand stereoselective reactions of other chiral amino alcohols. acs.org
Computational modeling can also be used to construct detailed energy profiles for the derivatization of this compound. For instance, the acylation of the amino group or the etherification of the hydroxyl group can be modeled.
Prediction of Spectroscopic Properties from First Principles
Quantum chemical calculations can predict various spectroscopic properties of molecules with a high degree of accuracy. This is particularly useful for confirming the structure of a newly synthesized compound or for interpreting complex experimental spectra.
The first step in predicting spectroscopic properties for a flexible molecule like this compound is to generate a conformational ensemble. Spectroscopic parameters are then calculated for each of the low-energy conformers. The final predicted spectrum is a Boltzmann-weighted average of the spectra of the individual conformers. rsc.org
For predicting Nuclear Magnetic Resonance (NMR) spectra, the GIAO (Gauge-Including Atomic Orbital) method is commonly used to calculate chemical shifts and spin-spin coupling constants. researchgate.net For Infrared (IR) spectroscopy, the vibrational frequencies and intensities can be calculated from the second derivatives of the energy with respect to the atomic coordinates. The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the calculations.
Table 2: Comparison of Predicted and Hypothetical Experimental Spectroscopic Data for this compound Hypothetical data based on typical computational and experimental values for similar molecules.
| Spectroscopic Parameter | Predicted Value (DFT/B3LYP/6-31G*) | Hypothetical Experimental Value |
|---|---|---|
| ¹H NMR Chemical Shift (ppm) | ||
| -CH(OH)- | 3.85 | 3.80 |
| -CH₂-NH₂ | 2.85, 2.70 | 2.81, 2.65 |
| -C(CH₃)₃ | 1.42 | 1.45 |
| ¹³C NMR Chemical Shift (ppm) | ||
| C=O | 157.5 | 156.8 |
| -C(CH₃)₃ | 79.8 | 79.2 |
| -CH(OH)- | 70.1 | 69.5 |
| IR Frequency (cm⁻¹) | ||
| O-H stretch | 3450 | 3400 |
| N-H stretch (amine) | 3380, 3310 | 3350, 3280 |
| C=O stretch (carbamate) | 1695 | 1685 |
Despite a comprehensive search for theoretical and computational chemistry studies focusing on the chiral recognition and molecular interactions of this compound, no specific research articles containing detailed findings or data tables for this particular compound were identified.
The scientific literature accessible through the performed searches does not currently contain dedicated computational analyses of the enantioselective interactions of this compound at the molecular level. While general methodologies for studying chiral recognition in related classes of molecules, such as amino alcohols and N-Boc protected amines, are established, specific data on interaction energies, binding conformations, and the precise nature of non-covalent interactions for the title compound are not available in the reviewed resources.
Consequently, it is not possible to provide a detailed discussion of its chiral recognition mechanisms based on theoretical and computational findings, nor to generate the requested data tables. Further original research would be required to elucidate these specific molecular interactions.
Future Directions in S Tert Butyl 3 Amino 2 Hydroxypropyl Carbamate Research
Development of More Efficient and Sustainable Synthetic Routes
The pursuit of green chemistry principles is driving the development of more efficient and environmentally benign methods for synthesizing chiral molecules like (S)-tert-Butyl (3-amino-2-hydroxypropyl)carbamate. Future research will likely focus on several key areas to improve upon existing synthetic routes.
One promising avenue is the application of biocatalysis . The use of enzymes such as amine dehydrogenases and transaminases for the stereoselective amination of corresponding keto-alcohols offers a green alternative to traditional chemical methods. These enzymatic processes often occur in aqueous media under mild conditions, reducing the need for harsh reagents and organic solvents.
Another area of focus is the development of catalytic hydrogen-borrowing or hydrogen auto-transfer reactions. This atom-economical approach utilizes alcohols as alkylating agents, with water being the only byproduct. Research in this area could lead to a more direct and waste-free synthesis of the target compound.
Furthermore, the optimization of existing chemical routes to improve yield, reduce reaction times, and utilize more environmentally friendly solvents and catalysts will continue to be a priority. This includes exploring flow chemistry techniques, which can offer better control over reaction parameters and improve safety and scalability.
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Biocatalysis | High enantioselectivity, mild reaction conditions, reduced waste, use of renewable resources. | Discovery and engineering of novel enzymes (e.g., amine dehydrogenases, transaminases) with improved activity and substrate specificity. |
| Hydrogen-Borrowing Catalysis | High atom economy, formation of water as the only byproduct, use of readily available alcohols. | Development of robust and recyclable catalysts, expansion of substrate scope to include complex amino alcohols. |
| Process Optimization | Increased yield and purity, reduced energy consumption, enhanced safety and scalability. | Implementation of flow chemistry, use of greener solvents and reagents, development of more efficient catalysts. |
Exploration of Novel Chemical Transformations and Derivatizations
The functional groups present in this compound—a primary amine, a secondary alcohol, and a Boc-protected amine—offer a rich platform for exploring novel chemical transformations and creating a diverse range of derivatives.
Future research is expected to focus on the selective modification of these functional groups. For instance, the primary amine can be a handle for the introduction of various substituents through reactions such as N-alkylation, N-arylation, and acylation to generate new chiral ligands or building blocks. The hydroxyl group can be derivatized through esterification, etherification, or conversion to other functional groups, leading to compounds with altered physical and chemical properties.
Moreover, the development of one-pot or tandem reactions that modify multiple functional groups in a single operation will be a key area of investigation. This could involve, for example, the simultaneous derivatization of the amino and hydroxyl groups to create complex molecular scaffolds. The Boc-protecting group can also be selectively removed and replaced with other protecting groups to allow for orthogonal chemical strategies.
Expanded Applications in Emerging Fields of Chiral Organic Synthesis
As a chiral building block, this compound is well-positioned for expanded applications in various emerging fields of chiral organic synthesis. Its inherent chirality and versatile functional groups make it an attractive starting material for the synthesis of complex and valuable molecules.
One of the most promising areas is its use in the synthesis of chiral ligands for asymmetric catalysis. The 1,2-amino alcohol motif is a common feature in many successful chiral ligands and catalysts. Derivatization of the amino and hydroxyl groups of this compound could lead to a new class of ligands for a variety of asymmetric transformations, including reductions, additions to carbonyls, and carbon-carbon bond-forming reactions.
Furthermore, this compound can serve as a key intermediate in the synthesis of biologically active molecules , including pharmaceuticals and agrochemicals. The chiral 1,2-amino alcohol scaffold is a common structural motif in many natural products and synthetic drugs. Future research could focus on utilizing this compound as a starting material for the total synthesis of such compounds.
| Application Area | Potential Contribution of this compound |
| Asymmetric Catalysis | Precursor for the synthesis of novel chiral ligands and organocatalysts for enantioselective reactions. |
| Pharmaceutical Synthesis | Chiral starting material for the synthesis of complex drug molecules and bioactive natural products containing the 1,2-amino alcohol motif. |
| Materials Science | Building block for the creation of chiral polymers, liquid crystals, and other functional materials with unique optical or recognition properties. |
Advanced Computational Design for New Analogues and Reactivity
Advanced computational methods are becoming increasingly powerful tools in chemical research, and their application to this compound and its derivatives holds great promise.
Quantum mechanical (QM) methods and density functional theory (DFT) can be employed to investigate the conformational preferences of the molecule and its derivatives, as well as to model their interactions with other molecules, such as enzymes or metal catalysts. This can provide valuable insights into the mechanism of reactions involving this compound and aid in the design of more efficient catalysts and synthetic routes.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies can be used to correlate the structural features of analogues of this compound with their biological activity or physical properties. This can guide the design of new derivatives with enhanced performance for specific applications.
Furthermore, molecular docking and molecular dynamics (MD) simulations can be used to predict the binding modes of derivatives of this compound with biological targets, such as enzymes or receptors. This can accelerate the discovery of new drug candidates and provide a deeper understanding of their mechanism of action.
Q & A
Q. Advanced Consideration :
- Continuous Flow Reactors : Improve yield and reduce side reactions by controlling residence time and temperature .
- Kinetic Resolution : Use enzymatic or catalytic asymmetric methods to enhance enantioselectivity if racemization occurs during synthesis .
What analytical techniques are most effective for characterizing the stereochemical integrity of this compound?
Q. Basic Characterization
Q. Advanced Structural Analysis :
- X-ray Crystallography : Resolve absolute configuration using SHELX programs for refinement .
- VCD (Vibrational Circular Dichroism) : Probe stereochemistry in solution when crystals are unavailable .
How does this compound function as a protecting group in peptide synthesis, and what are its limitations?
Q. Basic Application
Q. Advanced Limitations :
- Acid Sensitivity : Boc groups are labile under strongly acidic conditions, limiting compatibility with certain reagents.
- Steric Hindrance : Bulky tert-butyl groups may slow coupling kinetics in sterically crowded systems .
What strategies are recommended to assess and mitigate racemization during storage or reaction conditions?
Q. Advanced Stability Analysis
Q. Contradiction Alert :
- recommends inert storage, while reports stability at room temperature. Resolution: Conduct stability tests under specific lab conditions to determine optimal storage.
How can computational modeling predict the compound’s behavior in catalytic or enzymatic systems?
Q. Advanced Mechanistic Studies
- Docking Simulations : Use Mercury software to model interactions with enzymes (e.g., lipases or proteases) .
- DFT Calculations : Analyze transition states for Boc deprotection or nucleophilic attacks to optimize reaction pathways .
What experimental approaches resolve contradictions in reported synthetic yields or stability data?
Q. Advanced Data Reconciliation
- Design of Experiments (DoE) : Systematically vary parameters (temperature, solvent, catalyst loading) to identify critical factors .
- Meta-Analysis : Compare literature data with in-house results, accounting for purity metrics (e.g., HPLC vs. NMR-based yield estimates) .
How is this compound utilized in the development of biochemical probes or prodrugs?
Q. Advanced Biomedical Applications
- Prodrug Design : The hydroxypropyl group enables conjugation to drug candidates, enhancing solubility. Enzymatic cleavage (e.g., esterases) releases active moieties .
- Isotope Labeling : Incorporate ¹³C or ¹⁵N labels at the amino group for tracer studies in metabolic pathways .
What methodologies validate the compound’s role in asymmetric catalysis or chiral auxiliary applications?
Q. Advanced Catalytic Studies
- Kinetic Isotope Effects (KIE) : Compare reaction rates of isotopologues to elucidate stereochemical control mechanisms .
- In Situ IR Spectroscopy : Monitor Boc group stability during catalysis to identify decomposition pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
